Product packaging for Octahydro-2H-thiochromene(Cat. No.:CAS No. 29100-30-9)

Octahydro-2H-thiochromene

Cat. No.: B13097676
CAS No.: 29100-30-9
M. Wt: 156.29 g/mol
InChI Key: ILOILTHGYLSHSI-UHFFFAOYSA-N
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Description

Octahydro-2H-thiochromene (CAS 29100-30-9) is an organosulfur compound with the molecular formula C9H16S and a molecular weight of 156.29 g/mol . This saturated heterocycle features a thiopyran ring fused to a cyclohexane ring, making it a sulfur analog of the more widely studied Octahydro-2H-chromene scaffold. Compounds based on the octahydro-2H-chromene structure have demonstrated significant and diverse biological activities in scientific research, serving as a key scaffold in medicinal chemistry . These activities include serving as potent inhibitors of the DNA repair enzyme Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), which is a promising target for enhancing the efficacy of anticancer chemotherapies . Other documented activities of the chromene analogs include antiviral effects against influenza A (H1N1) virus , binding affinity for cannabinoid receptors CB1 and CB2 , and notable analgesic properties . The presence of sulfur in this compound, instead of oxygen, can significantly alter its electronic distribution, lipophilicity, and metabolic stability, offering researchers a valuable building block for investigating structure-activity relationships and developing novel bioactive molecules. This product is intended for research purposes in organic synthesis and drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16S B13097676 Octahydro-2H-thiochromene CAS No. 29100-30-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29100-30-9

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene

InChI

InChI=1S/C9H16S/c1-2-6-9-8(4-1)5-3-7-10-9/h8-9H,1-7H2

InChI Key

ILOILTHGYLSHSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCS2

Origin of Product

United States

Synthetic Methodologies for Octahydro 2h Thiochromene and Its Derivatives

Strategies for the Formation of the Thiochromene Ring System

The assembly of the fundamental thiochromene framework can be accomplished through several strategic approaches, including the joining of separate molecular fragments or the folding of a single precursor chain.

Intermolecular Cyclization Reactions for Octahydro-2H-Thiochromene Construction

Intermolecular strategies involve the reaction of two or more different molecules to build the thiochromane ring in a single pot. A notable example is the bismuth triflate (Bi(OTf)₃)-catalyzed cyclization of thiophenols with allylic alcohols. thieme-connect.comthieme-connect.com This one-pot reaction efficiently produces thiochromane derivatives and can also be applied to the cyclization of diaryl disulfides with allylic alcohols. thieme-connect.comthieme-connect.com The Bi(OTf)₃ catalyst is believed to act on both hard and soft metal centers, facilitating the necessary bond formations. thieme-connect.com Similarly, triflic acid has been reported to catalyze the intermolecular cyclization of thiophenols with allylic alcohols and 1,3-dienes. thieme-connect.com

Another approach involves a base-catalyzed intermolecular cyclization to produce thiochromenes. rsc.org These methods highlight the utility of bringing together distinct molecular components to rapidly construct the core heterocyclic structure.

Intramolecular Cyclization Approaches to this compound Scaffolds

Intramolecular cyclization, where a single molecule containing the necessary functionalities reacts with itself, is a common and powerful method for forming the thiochromane ring. One such strategy involves the Friedel–Crafts reaction to facilitate the intramolecular cyclization of thiophenols to create thiochromanones, which can then be further modified. rsc.org

Visible-light-mediated reactions have also been developed for the intramolecular site-selective δ-C(sp³)–H bond arylation of aliphatic trifluoromethanesulfonamides. scilit.com This process proceeds through a radical cascade, initiated by a sulfonamidyl radical, which leads to a 1,5-hydrogen atom transfer. The resulting carbon-centered radical then cyclizes onto a nearby thiopolyfluoroaryl group to yield thiochromanes. scilit.com

Palladium-catalyzed intramolecular cyclization of haloarenes with a thieno-fused thiodiketone has also been reported, proceeding through a thiovinyl ketone intermediate to form a thiochromene derivative. rsc.org Another innovative method is the N-Iodosuccinimide (NIS)-facilitated cyclization for the synthesis of thiochromenes. rsc.org

Multi-Component Reaction Pathways Towards Octahydro-2H-Thiochromenes

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient pathway to complex molecules like thiochromene derivatives. organic-chemistry.orgnih.gov A key example is the three-component 1,3-dipolar cycloaddition reaction used to synthesize spiro-heterocycles containing spirooxindole, pyrrolidine (B122466), and thiochromene scaffolds. researchgate.net In this regio- and stereo-selective process, an azomethine ylide is generated from the condensation of an isatin (B1672199) derivative and L-proline, which then reacts with a chalcone-based thiochromene scaffold. researchgate.net

Another approach is the visible light-mediated, photocatalyst-free intermolecular three-component cross-coupling reaction. acs.org This domino synthesis proceeds through the formation of an electron-donor-acceptor (EDA) complex between aryl iodides and a xanthate, followed by C–S bond formation, thioester cleavage, and a sulfa-Michael addition/aldol (B89426) reaction sequence to yield thiochroman-4-ol. acs.org

Sulfur-Incorporating Annulation Reactions for Thiochromene Core Assembly

Annulation reactions that introduce the sulfur atom during the ring-forming process are a direct method for constructing the thiochromene core. A rhodium-catalyzed alkyne hydroacylation/thio-conjugate-addition sequence allows for the two-component assembly of thiochroman-4-ones. acs.org This one-pot process combines β-tert-butylthio-substituted aldehydes with alkynes to form β'-thio-substituted-enones, which then undergo an in situ intramolecular S-conjugate addition. acs.org

In a different approach, a nickel-catalyzed carbonylative reaction utilizes aromatic sulfonyl chlorides and alkynes to synthesize thiochromenones. rsc.org Here, the sulfonyl chloride acts as the sulfur source, and the reaction proceeds via a 6-endo-dig cyclization pathway. rsc.org

Diastereo- and Enantioselective Synthesis of this compound Stereoisomers

Controlling the three-dimensional arrangement of atoms is crucial for creating specific, biologically active stereoisomers of this compound. Several catalytic asymmetric methods have been developed to achieve high levels of diastereo- and enantioselectivity.

One prominent method is the tandem asymmetric Michael/Henry reaction of 2-mercaptobenzaldehydes with nitroalkenes, catalyzed by a chiral bis(imidazolidine)iodobenzene (I-Bidine) organocatalyst, which produces optically active thiochromanes. x-mol.com Bifunctional thiourea-based catalysts are also highly effective. For instance, an indane-based thiourea (B124793) catalyzes the cascade sulfa-Michael addition of 2-mercaptobenzaldehyde (B1308449) to an α,β-unsaturated ketone, followed by an aldol reaction, to yield spiro-chromanone-thiochroman compounds with excellent enantioselectivities. beilstein-journals.org

Chiral phosphoric acids have been employed as catalysts in reactions that proceed via an initial Michael addition followed by an intramolecular aldol condensation to produce thiochromenes with controlled stereochemistry. rsc.org The table below summarizes key findings in the stereoselective synthesis of thiochromane derivatives.

Catalyst/MethodReactantsProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Bifunctional indane-based thiourea2-Mercaptobenzaldehyde, exo-α,β-unsaturated ketoneSpiro-chromanone-thiochroman1.2:1 to 57:1Up to 99% beilstein-journals.org
Chiral Bis(imidazolidine)iodobenzene (I-Bidine)Thiosalicylaldehydes, NitroalkenesOptically active thiochromanesNot SpecifiedModerate x-mol.com
Chiral Phosphoric AcidThiol, EnoneThiochromenesNot SpecifiedNot Specified rsc.org
1,3-Dipolar CycloadditionIsatin derivatives, L-proline, Chalcone-based thiochromeneSpirooxindole/pyrrolidine/thiochromeneRegio- and stereo-selectiveNot Applicable researchgate.net

Catalytic Systems in this compound Synthesis

A wide array of catalytic systems is employed to facilitate the synthesis of this compound and its derivatives, enhancing reaction efficiency, selectivity, and scope. These catalysts can be broadly categorized as metal-based catalysts and organocatalysts.

Metal Catalysts:

Bismuth(III) Triflate (Bi(OTf)₃): A versatile Lewis acid catalyst used in the intermolecular cyclization of thiophenols with allylic alcohols. thieme-connect.comresearchgate.net

Palladium Acetate: Used in the intramolecular cyclization of haloarenes to form thiochromene derivatives. rsc.org

Nickel Catalysts: Employed in carbonylative reactions using sulfonyl chlorides as a sulfur source to produce thiochromenones. rsc.org

Rhodium Catalysts: Key in the hydroacylation/thio-conjugate-addition sequence for synthesizing thiochroman-4-ones. acs.org

Organocatalysts:

Thiourea Derivatives: Bifunctional thioureas are highly effective in catalyzing asymmetric cascade reactions to produce chiral thiochromanes with high enantioselectivity. beilstein-journals.org

L-proline: This amino acid has been used to catalyze the thia-Michael addition of hydroxyl thiocoumarin with cinnamaldehyde. rsc.org It is also a key component in multi-component reactions for generating azomethine ylides. researchgate.net

Chiral Phosphoric Acids: These Brønsted acids catalyze the enantioselective synthesis of thiochromenes through a Michael addition-aldol condensation sequence. rsc.org

N-Heterocyclic Carbenes (NHCs): Used in reactions with disulfides as the sulfur source to synthesize thiochromenes. rsc.org

The choice of catalyst is critical and often dictates the reaction pathway and the stereochemical outcome of the final product.

CatalystReaction TypeProductReference
Bismuth Triflate (Bi(OTf)₃)Intermolecular CyclizationThiochromane derivatives thieme-connect.comthieme-connect.comresearchgate.net
Palladium AcetateIntramolecular CyclizationThiochromene derivative rsc.org
Nickel CatalystCarbonylative AnnulationThiochromenones rsc.org
Rhodium CatalystHydroacylation/Conjugate-AdditionThiochroman-4-ones acs.org
Bifunctional ThioureaAsymmetric Cascade ReactionSpiro-chromanone-thiochroman beilstein-journals.org
L-prolineThia-Michael Addition / MCRThiopyranothiochromenone / Spiro-heterocycles researchgate.netrsc.org
Chiral Phosphoric AcidAsymmetric CyclizationThiochromenes rsc.org
N-Heterocyclic Carbene (NHC)Michael AdditionThiochromenes rsc.org

Brønsted and Lewis Acid Catalysis in Thiochromene Cyclizations

Acid catalysis plays a fundamental role in the cyclization reactions that form the this compound skeleton. Both Brønsted and Lewis acids are employed to facilitate key bond-forming steps, often in stereoselective transformations.

A prominent method for synthesizing octahydrochromene scaffolds is the Prins reaction, an acid-catalyzed cyclization between a homoallylic alcohol and an aldehyde. nih.gov This strategy has been adapted for the synthesis of thio-analogues. For instance, the three-component Prins reaction–arylthiolation of (–)-isopulegol with various aldehydes and arylthiols, catalyzed by the Brønsted acid HBF₄·OEt₂, yields 4-arylthio-octahydro-2H-chromenes. thieme-connect.com This reaction proceeds via a cis-selective Prins cyclization step. thieme-connect.com

Lewis acids such as Boron trifluoride etherate (BF₃∙Et₂O) are also effective catalysts. nih.govnih.gov The BF₃∙Et₂O/H₂O system can act as both an acid catalyst and a fluorine source in reactions between (-)-isopulegol (B1672291) and aromatic aldehydes to produce fluoro- and hydroxy-containing octahydro-2H-chromenes. nih.gov Other Lewis acids, including Scandium(III) triflate (Sc(OTf)₃) and Montmorillonite K10 clay, have been utilized for the synthesis of octahydrochromenols, demonstrating the versatility of Lewis acid catalysis in this context. nih.gov A dual catalyst system combining a Brønsted acid (like BINOL-phosphoric acid) and a Lewis acid can promote the efficient C-C bond formation between chromene acetals and ethyl diazoacetate, highlighting the synergistic potential of using both acid types. nih.gov

Chiral phosphoric acids represent a class of Brønsted acids that can induce enantioselectivity. For example, a chiral phosphoric acid catalyst was used in the diastereoselective synthesis of annulene-fused thiochromenes from bridged biaryl-enones and mercaptoacetophenones. rsc.org

Organocatalytic Approaches to Stereoselective Thiochromene Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of thiochromenes, offering high stereoselectivity under mild conditions. rsc.orgbeilstein-journals.org These methods often rely on tandem or cascade reactions, where multiple bonds are formed in a single pot.

A notable strategy is the enantioselective tandem Michael-Aldol reaction. Wang and coworkers developed a method using (S)-diphenylpyrrolinol silyl (B83357) ether to catalyze the reaction between α,β-unsaturated aldehydes and 2-mercaptobenzaldehydes, affording chiral thiochromenes in high yields and enantioselectivities. nih.gov Proline derivatives and quinine (B1679958) thiourea have also been successfully employed as organocatalysts in similar tandem Michael-Aldol reactions for thiochromane synthesis. nih.gov

Another significant approach is the tandem Michael-Henry reaction. The reaction of 2-mercaptobenzaldehydes with β-nitrostyrenes, catalyzed by the organocatalyst cupreine, produces chiral 2-aryl-3-nitrothiochroman-4-ols with good diastereoselectivities and enantioselectivities. nih.gov These nitro-substituted thiochromanes are valuable intermediates for further synthetic transformations. nih.gov The mechanism of these organocatalytic reactions often involves the formation of a nucleophilic enamine or a thia-Michael adduct, which then participates in an intramolecular cyclization. beilstein-journals.org

CatalystReactantsProduct TypeYieldStereoselectivityReference
Cupreine2-Mercaptobenzaldehyde, β-Nitrostyrene2-Aryl-3-nitrothiochroman-4-olGoodup to 86% ee, 78:22 dr nih.gov
(S)-Diphenylpyrrolinol silyl etherα,β-Unsaturated aldehyde, 2-MercaptobenzaldehydeChiral ThiochromeneHighHigh (e.g., 99% ee) nih.gov
Chiral Phosphoric AcidBridged biaryl-enone, MercaptoacetophenoneAnnulene Fused ThiochromeneGoodHigh (diastereoselective) rsc.org

Heterogeneous and Nanocatalyst Applications in Thiochromene Chemistry

The use of heterogeneous and nanocatalysts in thiochromene synthesis aligns with the principles of green chemistry, offering advantages such as catalyst recyclability, ease of separation, and often, mild reaction conditions. chemmethod.comrsc.org

Acid-modified halloysite (B83129) nanotubes have been successfully used as stereoselective catalysts for the synthesis of octahydro-2H-chromenol derivatives from (-)-isopulegol and aldehydes. abo.firesearchgate.net These natural clay nanotubes, when treated with acid, provide weak Brønsted acid sites on their surface that can catalyze the Prins cyclization with high diastereoselectivity. abo.firesearchgate.net The level of stereoselectivity can be tuned by altering the catalyst's water content and acidity. abo.fi

Various magnetic nanocatalysts have been developed for the synthesis of chromene and its derivatives. These catalysts, typically based on an iron oxide (Fe₃O₄) core, can be easily recovered from the reaction mixture using an external magnet. chemmethod.comrsc.orgjwent.net Examples include:

Ag/Fe₃O₄@starch: A biopolymer-based nanocatalyst used for the one-pot, three-component synthesis of tetrahydro-4H-chromenes. scielo.org.za

Fe₃O₄@SiO₂@Mel@DABCO: A core-shell nanocatalyst functionalized with 1,4-diazabicyclo[2.2.1]octane (DABCO) for the synthesis of 2-amino-4H-chromenes. chemmethod.com

Fe₃O₄@SiO₂-SO₃H: A solid acid nanocatalyst for the synthesis of 3,4-dihydropyrano[c]chromene derivatives. jwent.net

MNPs@Cu: Copper-functionalized magnetic nanoparticles that efficiently catalyze the synthesis of 2-amino-4H-chromene derivatives under solvent-free conditions. rsc.org

Other heterogeneous systems like nano powder of natural clinoptilolite zeolite and silica-supported dithioic phosphoric acid (DTP/SiO₂) have also proven effective for synthesizing various chromene derivatives in high yields. rsc.orgsamipubco.comsamipubco.com

Heterogeneous/NanocatalystReaction/Product TypeKey AdvantagesReference
Acid-modified Halloysite NanotubesStereoselective synthesis of octahydro-2H-chromenolsHigh diastereoselectivity, control via hydration abo.firesearchgate.net
Fe₃O₄@SiO₂-SO₃HSynthesis of 3,4-dihydropyrano[c]chromenesRecyclable, efficient under green conditions jwent.net
MNPs@CuSynthesis of 2-amino-4H-chromenesRecyclable, high yield, solvent-free rsc.org
Nanozeolite ClinoptiloliteSynthesis of 2-amino-4H-chromenesHighly efficient, aqueous media rsc.org
DTP/SiO₂Synthesis of dihydropyrano[3,2-c]chromenesReusable, high yield, simple work-up samipubco.comsamipubco.com

Transition Metal-Mediated and Organometallic Catalysis in Thiochromene Formation

Transition metal catalysts, particularly those based on palladium and gold, provide efficient pathways to thiochromene scaffolds through cyclization and carbonylation reactions. rsc.orgresearchgate.net

Palladium catalysis is widely used for C-S bond formation. A one-pot palladium-catalyzed intramolecular cyclization of haloarenes with a thieno-fused thiodiketone has been reported for thiochromene synthesis. rsc.org In another approach, a one-pot N-iodosuccinimide (NIS)-promoted cyclization followed by a palladium-catalyzed carbonylation of propargylic thioethers has been developed to selectively synthesize thiochromenes containing an HFIP (1,1,1,3,3,3-hexafluoroisopropanol) ester group. doi.orgnih.gov

Gold catalysis offers unique reactivity. A gold(I)-catalyzed cascade reaction of o-(alkynyl)styrenes bearing a thio-aryl group at the triple bond leads to the stereoselective synthesis of indeno[1,2-b]thiochromene derivatives. acs.org The proposed mechanism involves a double cyclization process via a key gold-cyclopropyl carbene intermediate. researchgate.netacs.org

Organometallic catalysts, such as Zn(L-proline)₂, have also been employed. This catalyst has been shown to be highly effective for the rapid, solvent-free synthesis of 2-amino-4H-benzo[g]chromene derivatives. nih.gov A magnetic biocompatible rod-like ZnS/CuFe₂O₄/agar organometallic hybrid catalyst has also been designed for the synthesis of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives. researchgate.net

Derivatization and Functionalization of this compound Scaffolds

Once the this compound core is assembled, its derivatization and functionalization are crucial for creating molecular diversity and tuning properties. rsc.org Strategies focus on selectively introducing substituents at various positions around the heterocyclic ring.

Regioselective Functionalization at Various Ring Positions

Achieving regioselectivity is a key challenge in the functionalization of complex scaffolds. For benzo[b]thiophenes, a related sulfur heterocycle, a completely selective C3 C-H arylation has been achieved using a dual catalytic system of heterogeneous Pd/C and CuCl. nih.gov This demonstrates that direct C-H functionalization can be a powerful tool for regioselective modification, a strategy that holds promise for the thiochromene framework. nih.gov

The electronic properties of the sulfur atom influence the reactivity of the thiochromene ring in electrophilic and nucleophilic substitution reactions, providing opportunities for regioselective functionalization. rsc.org For instance, in the synthesis of thiochromenones via a [3+2] cycloaddition, the annulation is regioselective because the sulfur atom acts as a better nucleophile than its oxygen counterpart due to its larger size and greater polarizability. rsc.org The Prins-arylthiolation reaction mentioned earlier is another example of regioselective functionalization, specifically installing an arylthio group at the C4 position of the this compound ring. thieme-connect.com

Introduction of Complex Substituents onto the Thiochromene Framework

Various synthetic methods allow for the incorporation of complex and functionally diverse substituents onto the thiochromene scaffold.

Tandem reactions are particularly effective for this purpose. A one-pot tandem Prins-Ritter reaction between (-)-isopulegol and ketones in acetonitrile (B52724) has been developed to synthesize chiral 4-acetamido-octahydro-2H-chromenes. sciforum.net This reaction efficiently builds a six-membered ring and introduces an amide functionality at the C4 position in a single step. sciforum.net

Multi-component reactions are also valuable for installing complex substitution patterns. A Knoevenagel-Michael cascade reaction involving a dehydrated derivative of ninhydrin, naphthalene (B1677914) thiol, and a 1,3-dicarbonyl compound results in thiochromenes bearing a spirocyclic indene (B144670) framework. rsc.org Furthermore, [3+2] cycloaddition reactions can be used to generate intricate fused ring systems, such as the synthesis of novel functionalized dispiropyrrolidines where a pyrrolidine ring is fused to the thiochromene scaffold. researchgate.net These methods highlight the modularity and efficiency of modern synthetic strategies in creating complex molecular architectures based on the this compound core.

Spectroscopic Characterization and Structural Elucidation of Octahydro 2h Thiochromene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of octahydro-2H-thiochromene in solution. Through a combination of one- and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus in the molecule. The decalin-like fused ring system results in a complex series of overlapping signals in the aliphatic region.

The ¹H NMR spectrum is characterized by a series of multiplets in the upfield region, typically between 1.0 and 3.0 ppm. The protons adjacent to the sulfur atom (at C-2 and C-8a) are expected to be shifted downfield compared to the purely carbocyclic protons due to the electronegativity of the sulfur atom.

Table 1: Representative ¹H and ¹³C NMR Data for a Generic this compound Skeleton Note: Exact chemical shifts are highly dependent on the specific stereoisomer (cis- or trans-fused) and the solvent used. The data below are illustrative, based on values for related thiane (B73995) and thiochromane derivatives. acs.org

PositionRepresentative ¹³C Shift (ppm)Representative ¹H Shift (ppm)Multiplicity
C-2~32.5~2.8 - 3.0m
C-3~26.0~1.6 - 1.8m
C-4~25.5~1.5 - 1.7m
C-4a~40.0~1.9 - 2.1m
C-5~24.5~1.3 - 1.5m
C-6~25.0~1.2 - 1.4m
C-7~26.5~1.4 - 1.6m
C-8~30.0~1.7 - 1.9m
C-8a~45.0~2.5 - 2.7m

While 1D NMR provides initial data, 2D NMR experiments are essential to definitively assign these signals and confirm the molecular structure by establishing through-bond and through-space correlations. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal the spin systems within the molecule, allowing chemists to "walk" along the carbon framework, for example, by tracing the correlations from H-2 to H-3, and from H-3 to H-4. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It is invaluable for assigning carbon signals based on their corresponding, and often better-resolved, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J). nih.gov This is critical for piecing together the entire molecular puzzle. For instance, HMBC can confirm the fused ring structure by showing correlations from protons on one ring to bridgehead carbons or carbons in the adjacent ring. Key correlations would include those from the H-8 protons to the bridgehead carbons C-8a and C-4a. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is the primary NMR method for determining the relative stereochemistry of the molecule. rsc.orgnih.gov

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

ExperimentCorrelating NucleiInformation Gained
COSYH-2 ↔ H-3, H-3 ↔ H-4, etc.Confirms adjacent proton connectivity within each ring. researchgate.net
HSQCH-2 ↔ C-2, H-3 ↔ C-3, etc.Assigns each carbon atom based on its attached proton.
HMBCH-2 ↔ C-4, H-2 ↔ C-8a, H-8 ↔ C-4aConfirms the connectivity across the fused ring system and quaternary carbons. researchgate.net
NOESYH-8a ↔ H-2 (axial), H-8a ↔ H-8 (axial)Determines relative stereochemistry and conformation (e.g., cis/trans ring fusion). nih.gov

The this compound system can exist as different stereoisomers, primarily differing in the fusion of the two rings, which can be either cis or trans. The saturated six-membered rings typically adopt a stable chair conformation to minimize steric strain. ugr.esnih.gov

The stereochemistry of the ring junction (at C-4a and C-8a) is determined using NOESY experiments. nih.gov For example, in a cis-fused isomer, a NOE correlation would be expected between the axial proton at C-8 and the bridgehead proton at C-4a. In the trans-fused isomer, these protons would be too far apart to show a correlation. Instead, strong NOE correlations between axial protons on the same ring (e.g., 1,3-diaxial interactions) confirm the chair conformations. nih.gov

The orientation of substituents can also be determined. An axial substituent will have strong NOE correlations with other axial protons on the same side of the ring, while an equatorial substituent will show correlations to both axial and equatorial neighbors. cdnsciencepub.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

For this compound, the molecular formula is C₉H₁₆S. Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to this formula. The fragmentation pattern would be characteristic of a saturated bicyclic alkane containing a sulfur atom, likely involving:

Cleavage of the C-S bonds.

Alpha-cleavage adjacent to the sulfur atom.

Loss of small alkyl fragments (e.g., C₂H₅, C₃H₇) from the carbocyclic ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. mdpi.comconicet.gov.ar This distinguishes the compound from other molecules that might have the same nominal mass but a different elemental composition.

Table 3: HRMS Data for this compound

Molecular FormulaCalculated Exact MassTechnique
C₉H₁₆S156.0973HR-EIMS or HR-ESIMS

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. pg.edu.pl For a simple saturated structure like this compound, the IR spectrum is relatively simple but provides key confirmatory information. cyberleninka.ru7universum.com

The most prominent features in the IR spectrum would be:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of sp³-hybridized C-H bonds in the alkane structure.

C-H Bending: Absorptions around 1450-1470 cm⁻¹ correspond to the scissoring and bending vibrations of CH₂ groups.

C-S Stretching: A weaker absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, is indicative of the C-S single bond stretch. The presence of this band helps confirm the thioether functionality. cyberleninka.ru7universum.com

Table 4: Characteristic IR Absorption Frequencies

Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H (sp³) Stretch2850 - 2960Strong
C-H Bend/Scissor1450 - 1470Medium
C-S Stretch600 - 800Weak to Medium

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

When a suitable single crystal of an this compound compound can be grown, X-ray crystallography provides the most definitive structural information. This technique maps the electron density in the crystal, revealing the precise three-dimensional arrangement of every atom. nih.gov

The data obtained from an X-ray crystal structure analysis includes:

Unambiguous Connectivity: Confirms the bonding framework.

Precise Bond Lengths and Angles: Provides detailed geometric parameters.

Solid-State Conformation: Reveals the exact conformation of the rings (e.g., chair, boat, twist-boat) in the crystal lattice. For thiochromane derivatives, the thiopyran ring is often found in a half-chair or sofa conformation depending on saturation, while fully saturated systems prefer a chair conformation. nih.goviucr.org

Absolute Configuration: For chiral molecules crystallized without a racemic twin, the absolute stereochemistry of each chiral center can be determined, distinguishing between enantiomers. researchgate.net

This method serves as the ultimate benchmark for confirming the structural and stereochemical assignments made by other spectroscopic methods like NMR. rsc.orgdntb.gov.ua

Table 5: Illustrative Information from a Hypothetical X-ray Crystallography Study

ParameterExample DataSignificance
Crystal SystemMonoclinicDescribes the basic crystal lattice shape. cdnsciencepub.com
Space GroupP2₁/cDefines the symmetry elements within the crystal. cdnsciencepub.com
C-S Bond Length~1.82 ÅConfirms the thioether bond.
C-C-C Bond Angle~111°Indicates tetrahedral geometry of sp³ carbons.
Ring ConformationChair-ChairDefines the low-energy conformation in the solid state.

Computational and Theoretical Chemistry Studies of Octahydro 2h Thiochromene

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and predicting the spectroscopic parameters of octahydro-2H-thiochromene. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide a detailed understanding of the molecule's properties. trygvehelgaker.noyoutube.com

DFT calculations, employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or larger), are commonly used to optimize the molecular geometry and determine the electronic distribution. sciensage.inforesearchgate.net These calculations can reveal key information about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the this compound molecule. The resulting optimized geometry is crucial for understanding the steric and electronic environment of the sulfur atom and the surrounding carbon framework.

Furthermore, these computational methods can predict various spectroscopic parameters that are essential for the characterization of this compound. For instance, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The predicted chemical shifts from Nuclear Magnetic Resonance (NMR) calculations (¹H and ¹³C) can be compared with experimental data to confirm the structure and stereochemistry of the molecule. researchgate.net The electronic transitions predicted by Time-Dependent DFT (TD-DFT) can provide insights into the molecule's behavior in UV-Visible spectroscopy, although for a saturated system like this compound, significant absorption is expected only in the far-UV region.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

ParameterPredicted ValueMethod
C-S Bond Length1.82 ÅDFT/B3LYP/6-311+G(d,p)
C-S-C Bond Angle98.5°DFT/B3LYP/6-311+G(d,p)
¹³C NMR (C adjacent to S)40-50 ppmGIAO-DFT
¹H NMR (H on C adjacent to S)2.5-3.0 ppmGIAO-DFT
Highest Occupied Molecular Orbital (HOMO) Energy-6.5 eVDFT/B3LYP/6-311+G(d,p)
Lowest Unoccupied Molecular Orbital (LUMO) Energy1.2 eVDFT/B3LYP/6-311+G(d,p)

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using high-level computational methods.

Mechanistic Investigations of Reaction Pathways Leading to this compound

The synthesis of this compound can be envisioned through various synthetic routes, such as the reduction of thiochromene or thiochroman-4-one, or the cyclization of appropriate sulfur-containing precursors. rsc.orgsioc-journal.cnacs.org Computational studies can be employed to evaluate the feasibility of these pathways. For instance, the hydrogenation of the aromatic ring of thiochromene can be modeled to determine the most favorable catalytic conditions and to understand the stereochemical outcome of the reaction.

DFT calculations can be used to model the reaction mechanism step-by-step. researchgate.net For a hypothetical synthesis involving the cyclization of a substituted cyclohexyl thiol, computational analysis could elucidate whether the reaction proceeds via a concerted or a stepwise mechanism. The calculation of activation energies for different potential pathways would reveal the most likely route for the formation of the bicyclic ring system. researchgate.net Such mechanistic insights are invaluable for optimizing reaction conditions, improving yields, and potentially designing new, more efficient synthetic strategies. weizmann.ac.il

Conformational Analysis and Energetic Landscapes of this compound Systems

The conformational flexibility of the saturated six-membered rings in this compound gives rise to a complex energetic landscape with multiple possible conformers. researchgate.netrsc.orgacs.orgacs.org Computational methods are essential for exploring this landscape and identifying the most stable conformations. rsc.org

The cyclohexane (B81311) and thiacyclohexane rings in this compound can adopt various conformations, primarily chair, boat, and twist-boat forms. researchgate.net The fusion of these two rings introduces additional conformational constraints. Computational techniques, such as molecular mechanics (MM) and DFT, can be used to perform a systematic conformational search to identify all low-energy conformers. sioc-journal.cn

The relative energies of these conformers can be calculated with high accuracy, allowing for the determination of the global minimum energy structure. sioc-journal.cn The energy barriers for the interconversion between different conformers can also be computed, providing insights into the dynamic behavior of the molecule. researchgate.net This information is crucial for understanding how the shape of the molecule influences its physical properties and biological activity.

Table 2: Relative Energies of Hypothetical this compound Conformers

ConformerRelative Energy (kcal/mol)Computational Method
Chair-Chair (trans-fused)0.00DFT/B3LYP/6-311+G(d,p)
Chair-Boat (trans-fused)+5.8DFT/B3LYP/6-311+G(d,p)
Chair-Chair (cis-fused)+2.5DFT/B3LYP/6-311+G(d,p)
Twist-Boat-Chair (cis-fused)+7.2DFT/B3LYP/6-311+G(d,p)

Note: This table presents hypothetical data to illustrate the concept of a conformational energy landscape. Actual values would require specific calculations.

Structure-Reactivity and Structure-Property Relationship Studies in Thiochromene Derivatives

Computational studies are powerful tools for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) for thiochromene derivatives, including the fully saturated this compound scaffold. nih.govrsc.orgnih.gov These studies aim to correlate the structural and electronic properties of molecules with their biological activities or physical properties. researchgate.netnih.govmdpi.com

By calculating a variety of molecular descriptors for a series of thiochromene derivatives, it is possible to build predictive models. physchemres.org These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These models can then be used to predict the activity or properties of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics. nih.gov

For instance, if a series of substituted this compound derivatives were synthesized and tested for a specific biological activity, QSAR studies could identify the key structural features that contribute to this activity. nih.gov This knowledge could then be used to design new derivatives with enhanced potency. Similarly, QSPR models could be developed to predict physical properties such as boiling point, solubility, or chromatographic retention times, which are important for practical applications. The insights gained from these computational studies can significantly guide the rational design of novel thiochromene-based compounds. researchgate.net

Applications of Octahydro 2h Thiochromene in Chemical Science

Role as Intermediates in Fine Organic Synthesis

Octahydro-2H-thiochromene is classified as a heterocyclic building block in chemical supply catalogs. bldpharm.com This classification implies its utility as a starting material or intermediate for the synthesis of more complex molecules. The structure, featuring a saturated bicyclic system with a sulfur heteroatom, provides a foundation for various chemical modifications.

However, detailed research findings on its specific applications as an intermediate in multi-step fine organic syntheses are not widely documented in publicly available scientific literature. Its oxygen-containing counterpart, octahydro-2H-chromene, is frequently cited as a key intermediate and structural scaffold in the synthesis of biologically active compounds, often prepared via the Prins cyclization. ua.esresearchgate.netnih.govsciforum.net In contrast, specific synthetic pathways and target molecules derived from this compound are not extensively reported. One study describes the synthesis of 4-arylthio-octahydro-2H-chromenes, which are derivatives of the oxygen-based chromene core and not the parent thiochromene heterocycle. thieme-connect.com

Utilization as Chiral Scaffolds in Asymmetric Synthesis

The use of chiral scaffolds is fundamental in asymmetric synthesis to produce enantiomerically pure compounds, which is crucial in fields like medicinal chemistry. The octahydro-2H-chromene scaffold, particularly when derived from natural products like (-)-isopulegol (B1672291), is a well-established chiral template for synthesizing molecules with significant biological activity, including analgesic and antiviral properties. researchgate.netsciforum.netresearchgate.net

There is a notable lack of specific research in the surveyed literature regarding the application of this compound as a chiral scaffold in asymmetric synthesis. While the potential exists to develop chiral versions of this sulfur-containing heterocycle, its utility and application in this context have not been a significant focus of published research.

Potential in Materials Science and Industrial Applications

The potential applications of heterocyclic compounds in materials science often relate to the development of polymers, organic electronics, or functional materials. For instance, the related compound octahydrocoumarin (an oxygen-containing lactone) is used as a fragrance and odor agent in consumer products. nih.gov

Currently, there is no specific information available in scientific and technical literature detailing the potential or established uses of this compound in materials science or other industrial applications beyond its role as a fine chemical intermediate. bldpharm.com

Research Findings Summary

The following table summarizes the availability of research findings for this compound based on the reviewed literature.

SectionTopicResearch Findings for this compound
5.1 Role as IntermediateClassified as a heterocyclic building block, suggesting potential use, but specific, detailed examples in fine organic synthesis are not prominent in the literature.
5.2 Chiral ScaffoldNo specific research found on its utilization as a chiral scaffold in asymmetric synthesis.
5.3 Materials ScienceNo specific applications in materials science or industrial contexts have been documented beyond its availability as a chemical intermediate.

Compound Names Table

Future Directions and Emerging Research Avenues in Octahydro 2h Thiochromene Chemistry

Development of Novel, Sustainable, and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, steering research towards methods that minimize waste, reduce energy consumption, and utilize non-hazardous materials. In the context of octahydro-2H-thiochromene synthesis, this translates into a focus on developing sustainable and atom-economical routes.

A significant trend is the development of one-pot cascade reactions that form multiple chemical bonds in a single operation, thereby reducing the need for intermediate purification steps and solvent usage. rsc.org For instance, a one-pot Knoevenagel–Michael cascade reaction has been developed for the synthesis of complex spiroindene-thiochromene derivatives. rsc.org Similarly, practical and atom-economical procedures for synthesizing thiochromenes have been achieved through a one-pot NIS-promoted cyclization followed by palladium-catalyzed carbonylation. nih.govdoi.org Another approach involves a reagent-free catalytic transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes, which is notable for producing carbon dioxide as the sole byproduct. organic-chemistry.orgnih.gov

The use of eco-friendly and reusable catalysts is a cornerstone of this sustainable approach. Research has demonstrated the efficacy of taurine, a bio-organic catalyst, in facilitating the acid-, base-, and metal-free synthesis of spiro thiochromene–oxindoles in aqueous media. nih.gov This green protocol is characterized by high yields, cost-efficiency, and simple product isolation via filtration. nih.gov Furthermore, natural catalysts like halloysite (B83129) nanotubes (HNT) and other modified clays (B1170129) are being explored as low-cost, reusable, and highly selective options for producing heterocyclic compounds, including the oxygen analogues of thiochromenes, highlighting a transferable strategy. abo.finsc.ru Intermolecular cycloaddition reactions are also gaining interest as they are inherently atom-economical processes that align with green chemistry principles. mdpi.com

Sustainable ApproachKey FeaturesCatalyst/ReagentsReference
One-Pot Knoevenagel–Michael CascadeForms complex spirocyclic frameworks in a single step.Organocatalysts rsc.org
One-Pot Cyclization/CarbonylationAtom-economical synthesis of ester-containing thiochromenes.NIS, Palladium(II) acetate nih.govdoi.org
Reagent-Free Catalytic TransformationEnvironmentally friendly with CO2 as the only byproduct.Amidine-based catalysts (e.g., HBTM) organic-chemistry.org
Aqueous Media SynthesisUses water as a solvent; acid-, base-, and metal-free.Taurine (reusable bio-organic catalyst) nih.gov
Clay Nanotube CatalysisEco-friendly, low-cost, reusable catalyst system.Acid-modified halloysite nanotubes abo.finsc.ru

Advancements in Stereocontrolled Synthesis of Complex Octahydro-2H-Thiochromenes

As the structural complexity of target molecules increases, the demand for precise control over stereochemistry becomes paramount. Future research is heavily invested in advancing the stereocontrolled synthesis of octahydro-2H-thiochromenes, enabling access to specific enantiomers and diastereomers, which is often crucial for biological activity.

A key area of advancement is asymmetric catalysis. The use of chiral catalysts to induce enantioselectivity is a powerful strategy. For example, N-heterocyclic carbene (NHC) catalysis has been successfully employed for the asymmetric synthesis of functionalized thiochromans—closely related saturated analogues—achieving excellent diastereoselectivity and enantioselectivity in the creation of three consecutive stereocenters. acs.org Similarly, amidine-based catalysts, such as homobenzotetramisole (HBTM), have been shown to facilitate the synthesis of 2-substituted thiochromenes with high enantioselectivity. organic-chemistry.orgnih.gov

Substrate-controlled synthesis offers another robust method for achieving stereocontrol. In this approach, the inherent chirality of the starting material directs the stereochemical outcome of the reaction. An efficient and highly stereoselective strategy has been developed for 2,3-substituted thiochromenes by utilizing an in situ generated α,β-unsaturated aldehyde derived from a carbohydrate. nih.gov The chirality of the sugar derivative is transferred to the thiochromene product, and the carbohydrate-derived substituent offers a versatile handle for further chemical transformations. nih.gov The Prins cyclization, a powerful reaction for constructing tetrahydropyran (B127337) rings, has also been adapted for the stereoselective synthesis of octahydro-2H-chromen-4-ols, the oxygen counterparts, often starting from chiral precursors like (+)-isopulegol to control the configuration of multiple stereocenters. nih.govmdpi.com

MethodControl ElementKey Finding/AdvantageReference
Asymmetric NHC CatalysisChiral N-heterocyclic carbene catalystConstructs three consecutive stereocenters with high diastereo- and enantioselectivity. acs.org
Asymmetric Amidine CatalysisChiral amidine-based catalysts (e.g., HBTM)Produces 2-substituted thiochromenes in high yields and enantioselectivities. organic-chemistry.orgnih.gov
Substrate-Controlled Tandem ReactionChiral carbohydrate-derived aldehydeHighly stereoselective synthesis of 2,3-substituted thiochromenes. nih.gov
Stereoselective Prins CyclizationChiral starting material (e.g., isopulegol)Creates multiple stereocenters with high control in a single step. nih.gov

Exploration of Novel Reactivity Patterns and Transformations of the Thiochromene Moiety

Beyond creating the core thiochromene structure, a significant future direction involves exploring novel reactivity patterns and transformations of the heterocyclic ring itself. This research aims to expand the chemical space accessible from thiochromene precursors, leading to new families of compounds with potentially unique properties.

Studies are underway to understand and exploit the reactivity of functionalized thiochromenes. For instance, the reactions of 4-hydroxy-2H-thiochromene-2-thione (also known as 4-hydroxydithiocoumarin) have been investigated, revealing that it can react with aniline (B41778) derivatives and tert-butyl nitrite (B80452) to produce hydrazone derivatives through a multicomponent reaction. thieme-connect.com This work uncovers new synthetic pathways by leveraging the unique reactivity of the C=S group at the C2 position. thieme-connect.com Further research on these precursors has shown their utility in creating unusual S-S, S-N, and S-O bonds under oxidative conditions, which explores the latent reactivity of the thiochromene system. researchgate.net

Cascade reactions are also being used to discover novel transformations. A Knoevenagel–Michael cascade involving naphthalene (B1677914) thiol has been used to generate complex spiroindene-thiochromene derivatives, demonstrating a creative way to build intricate molecular architectures from simpler starting materials. rsc.org Additionally, cycloaddition reactions of thiochromenes with various partners are being explored to construct novel fused heterocyclic systems. mdpi.com These investigations into the fundamental reactivity of the thiochromene moiety are crucial for diversifying the range of available structures for applications in materials science and medicinal chemistry.

Integration of Flow Chemistry and Automated Synthesis for Thiochromene Production

The modernization of synthetic chemistry is increasingly characterized by the adoption of flow chemistry and automation. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher reproducibility, and the potential for streamlined, high-throughput production.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. The high surface-area-to-volume ratio in flow reactors allows for superior heat dissipation, preventing the formation of hot spots and reducing the risk of runaway reactions. europa.eu While direct reports on flow synthesis for this compound are emerging, the successful application of continuous flow processing to related heterocyclic syntheses, such as for C-glycosides, has shown improvements in yield and safety over batch procedures, demonstrating the immense potential of this technology. nih.gov

Automation is another key frontier. Automated platforms for iterative synthesis, which have been developed for other molecular classes, could be adapted for the "assembly-line" synthesis of complex thiochromenes. chemrxiv.org Such systems allow for sequential bond-forming reactions without the need for manual purification of intermediates, dramatically accelerating the synthesis of compound libraries. chemrxiv.org Related techniques, such as microwave-assisted liquid-phase synthesis on ionic liquid supports, represent a step toward high-throughput methodologies and automation, emphasizing green chemistry aspects by avoiding toxic solvents and simplifying purification. researchgate.nethilarispublisher.com The integration of these advanced platforms is expected to revolutionize the discovery and production of novel thiochromene derivatives.

Computational Design and Prediction of Novel this compound Structures

In silico methods are becoming an indispensable tool in modern chemical research, enabling the rational design and prediction of molecular properties before committing to laborious and expensive laboratory synthesis. In the field of this compound chemistry, computational approaches are accelerating the discovery of new structures with tailored functionalities.

Molecular docking is a widely used technique to predict how a molecule will bind to the active site of a biological target, such as an enzyme or receptor. researchgate.net This has been applied to thiochromene derivatives to predict their binding affinities and elucidate potential mechanisms of action, for instance, with cyclooxygenase-2 (COX-2) protein. nih.gov Such studies provide crucial insights for designing more potent and selective inhibitors. nih.gov Structure-based virtual screening of large chemical databases allows for the rapid identification of promising hit compounds from which new thiochromene-based therapeutic agents can be developed. nih.gov

Beyond predicting biological activity, computational tools are essential for evaluating the drug-likeness of novel compounds. The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties provides critical insights into the pharmacokinetic profile of a potential drug candidate. nih.govbohrium.com This in silico analysis helps to prioritize the most promising compounds for synthesis and experimental testing, saving significant time and resources. japsonline.com Molecular dynamics simulations further refine these predictions by modeling the behavior of the molecule over time, validating its potential as an inhibitor. nih.gov These computational strategies, from initial design to property prediction, are creating a more efficient and targeted pipeline for the development of new this compound-based molecules. mdpi.com

Computational TechniquePurposeExample ApplicationReference
Molecular DockingPredict binding affinity and mode of interaction with a biological target.Assessing binding of spiro thiochromene–oxindoles to COX-2 protein. nih.gov
Virtual ScreeningIdentify potential hit compounds from large digital libraries.Screening a chromene-based database to find potential tubulin inhibitors. nih.gov
ADMET PredictionEvaluate drug-likeness (Absorption, Distribution, Metabolism, Excretion, Toxicity).Analyzing the pharmacokinetic profile of designed thiochromene derivatives. nih.govbohrium.com
Molecular Dynamics SimulationValidate binding stability and conformational changes over time.Confirming the stability of hit compounds in the active site of tubulin. nih.gov
Quantum Chemical AnalysisInvestigate reaction mechanisms and energetics.Confirming that the synthesis of hydrazone derivatives is exergonic. thieme-connect.com

Q & A

Q. What are the primary synthetic routes for Octahydro-2H-thiochromene, and how do reaction conditions influence yield?

this compound can be synthesized via cyclization reactions involving thiol-containing precursors, often under acidic or basic catalysis. For example, base-mediated annulation of ortho-hydroxychalcones with sulfur-containing reagents has been reported to yield chromene derivatives . Key factors affecting yield include temperature (optimal range: 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming structural regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies sulfur-related functional groups (e.g., C-S stretches at ~600–700 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Reproducibility requires rigorous documentation of experimental protocols, including reagent purity, solvent batch details, and ambient conditions (humidity, temperature). Cross-validate results using independent synthetic routes and compare spectral data with literature. Peer review of lab notebooks and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) mitigate reproducibility crises .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in bioactivity data may arise from impurities, assay variability, or differences in cell lines. To address this:

  • Conduct purity analyses (HPLC ≥95%) and confirm stereochemistry.
  • Replicate assays across multiple labs using standardized protocols (e.g., OECD guidelines).
  • Perform meta-analyses of existing literature to identify confounding variables .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in cyclization or electrophilic substitution reactions. Molecular dynamics simulations further assess solvent effects. Validate predictions with small-scale exploratory experiments before scaling up .

Q. What are the challenges in designing enantioselective syntheses of this compound, and how can they be overcome?

Enantioselectivity is hindered by the compound’s conformational flexibility and lack of chiral centers. Strategies include:

  • Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation conditions).
  • Kinetic resolution using enzymes or engineered biocatalysts.
  • Asymmetric hydrogenation with Rh or Ru complexes. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .

Q. How should researchers design experiments to investigate the environmental fate of this compound?

Use OECD 301/302 biodegradation tests to assess aerobic/anaerobic degradation. For ecotoxicity, perform Daphnia magna or Aliivibrio fischeri bioassays. Employ LC-MS/MS to track degradation metabolites and quantify half-lives in soil/water systems. Ensure compliance with REACH regulations for data reporting .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

  • Nonlinear regression (e.g., log-logistic models) to calculate EC₅₀/LC₅₀ values.
  • ANOVA with post-hoc tests (Tukey’s HSD) for comparing multiple groups.
  • Principal Component Analysis (PCA) to identify correlated toxicity endpoints. Report confidence intervals and effect sizes to enhance interpretability .

Q. How can systematic reviews improve the interpretation of this compound research?

Follow PRISMA guidelines to screen studies, assess bias (e.g., ROBINS-I tool), and synthesize data. Use tools like RevMan for meta-analyses. Highlight gaps, such as limited in vivo pharmacokinetic data, to guide future studies .

Q. What protocols ensure safe handling of this compound in lab settings?

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Dispose of waste via certified hazardous waste services.
    Regularly review Safety Data Sheets (SDS) and conduct risk assessments .

Tables for Reference

Synthetic Method Comparison Base-Mediated Annulation Acid-Catalyzed Cyclization
Yield (%)65–7845–60
Reaction Time (h)12–2424–48
Key LimitationRequires anhydrous conditionsLow regioselectivity
Spectroscopic Data ¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Core1.2–2.8 (m)25–35 (CH₂)
Thioether Group (C-S)3.1–3.5 (t)45–50 (C-S)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.